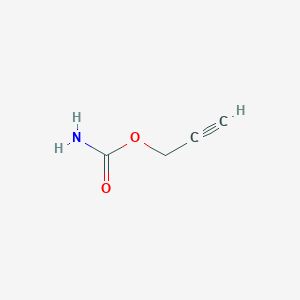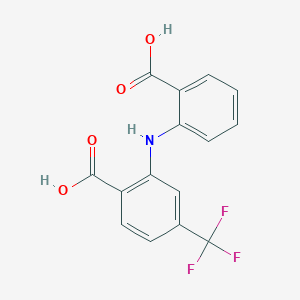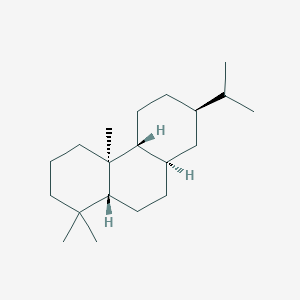
(+)-Abietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Abietane is a type of diterpene, which is a class of organic compounds that are found in many plants and fungi. It has been studied extensively for its potential use in scientific research, particularly in the areas of pharmacology and biochemistry.
Mechanism Of Action
The mechanism of action of (+)-Abietane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and immune response.
Biochemical And Physiological Effects
(+)-Abietane has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of using (+)-Abietane in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various signaling pathways and disease processes. However, one of the limitations of using (+)-Abietane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for further research on (+)-Abietane. One area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential use as a tool for studying various signaling pathways and disease processes. Additionally, further research is needed to fully understand the mechanism of action of (+)-Abietane and to identify any potential side effects or safety concerns associated with its use.
Synthesis Methods
(+)-Abietane can be synthesized from many different sources, including pine resin, fir needles, and other plant materials. One of the most common methods for synthesizing (+)-Abietane is through the use of acid-catalyzed rearrangement of the corresponding hydrocarbon. This reaction involves the use of a strong acid, such as sulfuric or hydrochloric acid, to catalyze the rearrangement of the hydrocarbon into the desired diterpene.
Scientific Research Applications
(+)-Abietane has been studied extensively for its potential use in scientific research, particularly in the areas of pharmacology and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
properties
CAS RN |
18375-16-1 |
|---|---|
Product Name |
(+)-Abietane |
Molecular Formula |
C20H36 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m1/s1 |
InChI Key |
STIVVCHBLMGYSL-VBEQINLCSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@H]2[C@@H](C1)CC[C@H]3[C@]2(CCCC3(C)C)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
Canonical SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



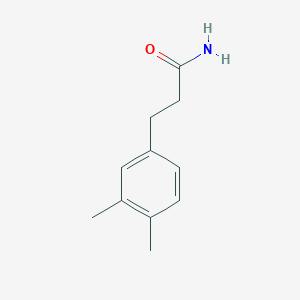
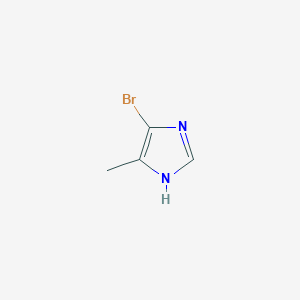
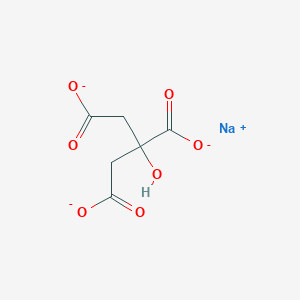
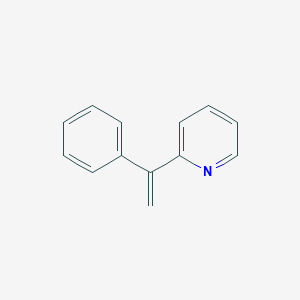
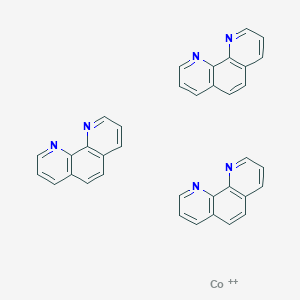
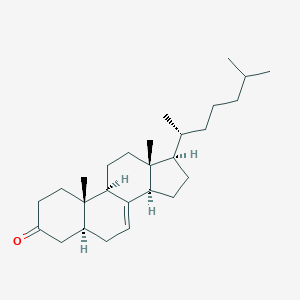
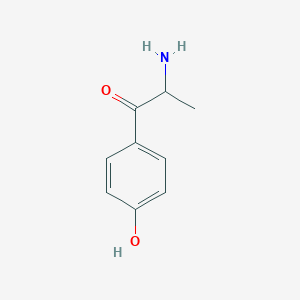
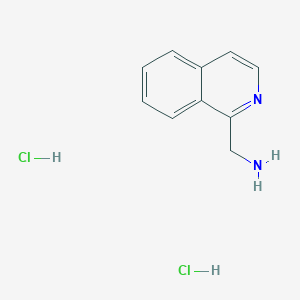
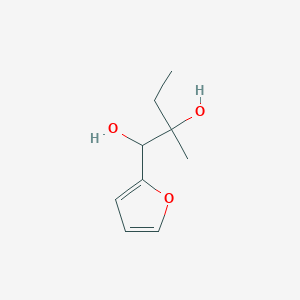
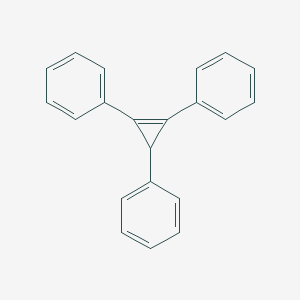
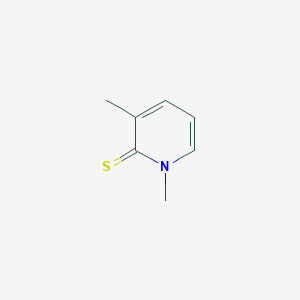
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
